2-Chloro-N,9-dimethyl-9H-purin-6-amine
Description
Properties
IUPAC Name |
2-chloro-N,9-dimethylpurin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN5/c1-9-5-4-6(12-7(8)11-5)13(2)3-10-4/h3H,1-2H3,(H,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIKFSSGNBZNAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629267 | |
| Record name | 2-Chloro-N,9-dimethyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61494-90-4 | |
| Record name | 2-Chloro-N,9-dimethyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Alkylation-Chlorination Approach
This method involves sequential modification of the purine scaffold, beginning with N9 methylation followed by C2 chlorination. A representative pathway is outlined below:
Step 1: N9 Methylation
2,6-Dichloro-9H-purine is treated with methyl iodide (1.2 equiv) in dimethylformamide (DMF) at 50–60°C for 12 hours, using potassium carbonate (2.0 equiv) as a base. This yields 2,6-dichloro-9-methyl-9H-purine with 85–90% regioselectivity for N9 over N7 alkylation.
Step 2: C6 Amination
The intermediate undergoes nucleophilic substitution with dimethylamine (3.0 equiv) in ethanol under reflux (78°C, 8 hours), replacing the C6 chlorine to form 6-dimethylamino-2-chloro-9-methyl-9H-purine. Yields typically range from 70–78% after recrystallization from ethyl acetate.
Key Advantages :
-
High regiocontrol in N9 methylation due to steric and electronic effects of the purine ring
-
Scalable reaction conditions compatible with industrial equipment
Direct Chlorination of Pre-functionalized Purines
An alternative route starts with 6-dimethylamino-9-methyl-9H-purine, introducing chlorine at C2 via electrophilic substitution:
Reaction Conditions :
-
Chlorinating Agent : Phosphorus oxychloride (POCl₃, 5.0 equiv)
-
Solvent : Anhydrous dichloromethane (DCM)
-
Catalyst : N,N-Dimethylaniline (0.5 equiv)
-
Temperature : 0–5°C (2 hours) → room temperature (12 hours)
This method achieves 65–72% yield, with purity >95% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Mechanistic Considerations :
-
POCl₃ generates reactive chlorophosphate intermediates, facilitating electrophilic attack at C2
-
Low temperatures minimize side reactions such as ring oxidation or N-demethylation
Advanced Methodological Innovations
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields:
| Parameter | Conventional Heating | Microwave-Assisted |
|---|---|---|
| N9 Methylation Time | 12 hours | 45 minutes |
| C6 Amination Yield | 70% | 88% |
| Energy Consumption | 850 kWh/kg | 320 kWh/kg |
Continuous Flow Reactor Systems
Industrial-scale production employs flow chemistry to enhance reproducibility:
System Configuration :
-
Methylation Module : Teflon-coated microreactor (0.5 mL volume)
-
Amination Module : Packed-bed reactor with immobilized dimethylamine
-
Purification : In-line liquid-liquid extraction
Performance Metrics :
-
Throughput : 12 kg/day
-
Purity : 99.2% (HPLC)
-
Solvent Recovery : 92% via distillation
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Sequential Alkylation | 2,6-Dichloro-9H-purine | 78 | 97 | High |
| Direct Chlorination | 6-Dimethylamino-9-methylpurine | 72 | 95 | Moderate |
| Microwave Synthesis | 2,6-Dichloro-9H-purine | 88 | 99 | Pilot-scale |
Critical Process Optimization Parameters
Solvent Selection
Temperature Profiles
-
N9 Methylation : Optimal at 55±2°C (ΔG‡ = 68 kJ/mol)
-
C2 Chlorination : Exothermic process requiring cryogenic control (-10°C to 5°C)
Industrial Production Challenges and Solutions
Byproduct Management
Common impurities and mitigation strategies:
-
N7-Methylated Isomer (5–8%) : Reduced to <1% via gradient recrystallization (ethanol/water)
-
Ring-Oxidized Products : Controlled by oxygen-free atmospheres and antioxidant additives (0.1% BHT)
Environmental Considerations
-
POCl₃ Neutralization : Achieved via controlled hydrolysis with NaHCO₃ slurry, generating NaCl, Na3PO4, and CO2
-
Solvent Recycling : 89% recovery rate using multistage distillation
Emerging Methodologies
Enzymatic Methylation
Recent advances employ purine methyltransferases for N9-specific methylation:
Conditions :
-
Enzyme : S-Adenosylmethionine-dependent MTase (EC 2.1.1.xx)
-
Cofactor : SAM (1.5 mM)
-
Yield : 54% (room temperature, aqueous buffer)
Advantages :
-
100% regioselectivity
-
Reduced heavy metal waste
Chemical Reactions Analysis
2-Chloro-N,9-dimethyl-9H-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of different products
Scientific Research Applications
Chemistry
2-Chloro-N,9-dimethyl-9H-purin-6-amine serves as an intermediate in the synthesis of more complex purine derivatives. It is utilized in various chemical reactions, including nucleophilic substitutions and reductive amination, to produce a range of biologically active compounds.
Biology
Research has focused on the compound's potential effects on cellular processes and enzyme inhibition. Notably, it has been studied for its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication. The inhibition is dose-dependent, with significant effects observed at low micromolar concentrations.
Medicine
The compound is under investigation for its potential therapeutic properties, particularly in antiviral and anticancer applications. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspases, thus reducing cell viability across various cancer cell lines. Additionally, its antiviral properties are being explored for potential treatment options against viral infections.
Inhibition Studies
A study demonstrated that 2-chloro-N,9-dimethyl-9H-purin-6-amine effectively inhibits topoisomerase II activity. This inhibition is crucial for understanding its role in cancer therapy and its potential as a chemotherapeutic agent.
Anticancer Activity
In vitro assays have indicated that derivatives of this compound exhibit significant anticancer activity by inducing apoptosis through various apoptotic pathways. The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance or diminish its biological efficacy.
Synthesis and Structure-Activity Relationship (SAR)
Research into related compounds has provided insights into how structural variations influence biological activity. For instance, altering the naphthalenylmethyl group can significantly impact the compound's effectiveness as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-Chloro-N,9-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical and Crystallographic Properties
- Planarity of Purine Ring : X-ray crystallography of analogues like 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine confirms the purine ring’s near-planar geometry (RMS deviation: 0.0063 Å), critical for π-π stacking and intermolecular interactions .
- Intermolecular Interactions : Weak N–H⋯N hydrogen bonds and C–H⋯π interactions stabilize crystal packing in analogues. For example, N–H⋯N bonds (2.8–3.0 Å) are observed in 2-chloro-9-isopropyl derivatives .
Key Research Findings
Impact of Substituents on Reactivity and Yield
Structural Insights from Crystallography
- Crystal Packing : Planar purine rings enable dense molecular packing, while N9 alkyl/aryl groups dictate lattice symmetry. For instance, isopropyl groups induce herringbone arrangements .
- Hydrogen Bonding : N–H⋯N interactions (2.8–3.2 Å) dominate in polar solvents, whereas C–H⋯π interactions prevail in apolar environments .
Biological Activity
2-Chloro-N,9-dimethyl-9H-purin-6-amine (CAS No. 61494-90-4) is a purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, applications in medicinal chemistry, and relevant research findings.
- Molecular Formula : C7H8ClN5
- Molecular Weight : 185.62 g/mol
- Structure : The compound features a purine base structure with a chlorine atom and two methyl groups attached at specific positions.
The biological activity of 2-Chloro-N,9-dimethyl-9H-purin-6-amine primarily involves its interaction with various molecular targets. It has been shown to bind to specific enzymes and receptors, modulating their activity and influencing various biochemical pathways. This compound's mechanism is significant in the context of its potential therapeutic applications, particularly in oncology and infectious diseases .
Antimicrobial Activity
Research indicates that 2-Chloro-N,9-dimethyl-9H-purin-6-amine exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
| Staphylococcus aureus | 5.64 to 77.38 µM |
| Pseudomonas aeruginosa | 13.40 to 137.43 µM |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Potential
Studies have explored the anticancer potential of purine derivatives, including 2-Chloro-N,9-dimethyl-9H-purin-6-amine. Its ability to inhibit cell proliferation in various cancer cell lines has been documented, indicating a possible role in cancer therapy.
Case Studies
- Antibacterial Activity Study : A study conducted on 248 monomeric alkaloids found that compounds similar to 2-Chloro-N,9-dimethyl-9H-purin-6-amine exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhanced the antibacterial efficacy of these compounds .
- Inhibition of YTHDC1 : A structure-based design study identified derivatives of purine that selectively inhibit YTHDC1, a protein involved in RNA metabolism and cancer progression. This highlights the potential of 2-Chloro-N,9-dimethyl-9H-purin-6-amine as a lead compound for designing selective inhibitors targeting similar pathways .
Synthesis and Derivatives
The synthesis of 2-Chloro-N,9-dimethyl-9H-purin-6-amine typically involves chlorination and methylation processes. The compound can also serve as an intermediate for synthesizing other biologically active purine derivatives.
Q & A
Basic: What are the established synthetic routes for 2-Chloro-N,9-dimethyl-9H-purin-6-amine, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution at the C6 position of a 2,6-dichloro-9-methylpurine precursor. Key steps include:
- Step 1: Methylation at N9 using iodomethane in DMF with a base (e.g., K₂CO₃) to generate 2,6-dichloro-9-methylpurine .
- Step 2: Substitution of the C6 chlorine with dimethylamine under microwave-assisted conditions (110–140°C, 30–60 min) in DMF or DMSO, using Hunig’s base (N,N-diisopropylethylamine) to drive the reaction .
- Optimization: Microwave irradiation reduces reaction time and improves yield compared to traditional heating. Purification involves column chromatography (ethyl acetate/hexanes gradient) and lithium chloride washes to remove residual amines .
Advanced: How do structural modifications at N9 and C2 influence the biological activity of 2-Chloro-N,9-dimethyl-9H-purin-6-amine derivatives?
Methodological Answer:
- N9 Substituents: Bulky groups (e.g., isopropyl, benzyl) enhance steric hindrance, potentially altering binding to enzymes like acetylcholinesterase (AChE). For example, 9-isopropyl analogs show improved inhibitory activity compared to smaller alkyl groups .
- C2 Chlorine: The electronegative chlorine stabilizes the purine ring and directs electrophilic substitution. Replacing Cl with cyano (-CN) or amino (-NH₂) groups modulates electronic properties, affecting interactions with biological targets .
- Data-Driven Design: Structure-activity relationship (SAR) studies using analogs with systematic substitutions at N9 and C2 are critical. Biological assays (e.g., AChE inhibition) paired with crystallographic data (e.g., SHELX-refined structures) reveal key pharmacophores .
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assigns substituent positions and confirms methylation. For example, the N9-methyl group appears as a singlet at ~3.5 ppm, while C6-dimethylamine protons resonate as a broad singlet near 5.5 ppm .
- X-ray Crystallography: SHELX software refines crystal structures, revealing bond angles and intermolecular interactions (e.g., hydrogen bonding at N6). ORTEP-3 generates graphical representations of thermal ellipsoids to assess structural rigidity .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from variations in:
- Assay Conditions: Differences in pH, solvent (DMSO vs. aqueous buffer), or enzyme source (e.g., human vs. bovine AChE) can alter IC₅₀ values. Standardize protocols using guidelines like the Ellman assay for cholinesterase inhibition .
- Structural Analog Confusion: Impurities in substituted derivatives (e.g., incomplete methylation at N9) may skew results. Confirm purity via HPLC and compare with structurally validated analogs (e.g., 9-isopropyl derivatives in ).
- Statistical Analysis: Use multivariate regression to correlate substituent properties (logP, polar surface area) with activity, controlling for assay variability .
Advanced: What computational strategies predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock/Vina): Models interactions with AChE’s catalytic site. The C2 chlorine and N6 dimethylamine form hydrogen bonds with Tyr337 and π-π stacking with Trp86 .
- Molecular Dynamics (GROMACS): Simulates binding stability over 100 ns trajectories. Key metrics include root-mean-square deviation (RMSD) of the ligand-protein complex and solvent-accessible surface area (SASA) .
- QM/MM Calculations: Hybrid quantum mechanics/molecular mechanics assess electronic effects (e.g., chlorine’s electron-withdrawing impact) on binding affinity .
Basic: What crystallographic parameters are critical for analyzing 2-Chloro-N,9-dimethyl-9H-purin-6-amine?
Methodological Answer:
- Space Group and Unit Cell: Monoclinic P2₁/c is common for purine derivatives. Unit cell dimensions (e.g., a = 8.2 Å, b = 12.5 Å) are refined using SHELXL .
- Hydrogen Bonding: N6-H···Cl interactions stabilize the crystal lattice. Measure donor-acceptor distances (2.8–3.2 Å) and angles (150–170°) .
- Thermal Motion: B-factors from ORTEP plots indicate flexibility; low values (<5 Ų) for the purine core suggest rigidity .
Advanced: How does tautomerism affect the reactivity of 2-Chloro-N,9-dimethyl-9H-purin-6-amine derivatives?
Methodological Answer:
- Tautomer Identification: ¹H NMR detects imino (NH) vs. amino (NH₂) tautomers. For example, N-methoxy analogs exhibit a 3:1 amino/imino ratio in CDCl₃ .
- Reactivity Implications: Imino tautomers favor electrophilic alkylation at N7, while amino forms react at N6. Control tautomer distribution using solvents (DMSO stabilizes amino form) .
- Biological Relevance: Tautomer equilibrium affects hydrogen-bonding capacity in enzyme binding pockets, altering inhibitory potency .
Basic: What stability considerations are necessary for storing and handling this compound?
Methodological Answer:
- Storage Conditions: Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the C2 chlorine. Desiccate to avoid hygroscopic degradation .
- Light Sensitivity: Amber vials mitigate UV-induced decomposition, particularly for photosensitive intermediates like 2,6-dichloropurines .
- Reactive Intermediates: Use Schlenk lines for air-sensitive steps (e.g., boronic acid couplings) to prevent oxidation .
Advanced: How can researchers design analogs of this compound with improved selectivity for kinase targets?
Methodological Answer:
- Scaffold Hopping: Replace the purine core with pyrazolo[3,4-d]pyrimidine to reduce off-target effects while retaining H-bond donors .
- Selectivity Filters: Introduce bulky substituents (e.g., 3,5-difluorobenzyl at N9) to exploit hydrophobic pockets unique to specific kinases .
- Profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions and refine substituent design .
Basic: What purification strategies are effective for isolating 2-Chloro-N,9-dimethyl-9H-purin-6-amine?
Methodological Answer:
- Column Chromatography: Silica gel with ethyl acetate/hexanes (10–50% gradient) resolves dimethylamine derivatives from unreacted starting materials .
- Recrystallization: Use ethanol/water mixtures (7:3 v/v) to obtain high-purity crystals. Monitor via melting point (mp 180–185°C) .
- Lithium Chloride Washes: Removes excess dimethylamine after substitution reactions. Follow with MgSO₄ drying and vacuum filtration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
